The compound is classified as a sulfonamide due to the presence of a sulfonyl group (-SO2-) attached to an amine. Its structure features a pyrrolidine ring, which contributes to its unique chemical properties and potential biological activities.
The synthesis of CP-432 involves a straightforward reaction between 4-hydroxyproline and 4-nitrobenzenesulphonyl chloride. The process can be summarized as follows:
CP-432 exhibits a complex molecular structure characterized by several functional groups. The key features include:
The molecular formula of CP-432 is C11H12N2O5S, with a molecular weight of approximately 288.29 g/mol. X-ray diffraction studies confirm its crystallization in an orthorhombic crystal system with specific bond lengths indicative of strong interactions within the molecule .
CP-432 can participate in various chemical reactions due to its functional groups:
The compound's reactivity is influenced by its electronic structure, particularly the electron-withdrawing nature of the nitro group, which enhances nucleophilicity at the nitrogen atom .
The mechanism of action of CP-432 is primarily linked to its ability to inhibit specific enzymes or biological pathways due to its structural components:
Computational studies have optimized the structure using density functional theory methods, confirming stability and potential interaction sites within biological systems .
CP-432 possesses several notable physical and chemical properties:
CP-432 has potential applications across various scientific fields:
CP-432 (TAO Kinase inhibitor 1, Compound 43) is a potent and selective ATP-competitive inhibitor targeting thousand-and-one amino acid kinases (TAOKs), with in vitro half-maximal inhibitory concentrations (IC50) of 11 nM for TAOK1 and 15 nM for TAOK2 [6]. This nanomolar-range inhibition specificity stems from CP-432’s preferential binding to the ATP-pocket of TAOK isoforms over other kinases. Biochemical profiling reveals >100-fold selectivity for TAOK1/2 compared to TAOK3 and other MAP3K family members, positioning CP-432 as a unique pharmacological tool for dissecting TAOK-specific signaling [6]. The inhibitor’s efficacy extends to cellular contexts, where it delays mitosis and induces mitotic cell death in centrosome-amplified cancer cells—effects attributable to TAOK1/2 inhibition rather than off-target kinase activity [6].
Kinase Isoform Selectivity Profile of CP-432
Kinase Target | IC50 (nM) | Selectivity Ratio vs. TAOK1 |
---|---|---|
TAOK1 | 11 | 1.0 (Reference) |
TAOK2 | 15 | 0.73 |
TAOK3 | >1,500 | >136 |
ERK2 | >5,000 | >454 |
JNK1 | >10,000 | >909 |
The molecular basis for this selectivity involves structural divergence in the ATP-binding cleft. TAOK1 and TAOK2 share a conserved glycine-rich loop (G-loop) conformation that accommodates CP-432’s benzimidazole core through hydrophobic interactions, while TAOK3 possesses a bulkier residue that sterically hinders inhibitor binding [2]. Mutation of TAOK2’s gatekeeper residue (Ile⁵⁰⁰) to methionine (as in TAOK3) reduces CP-432 sensitivity by 40-fold, confirming that residue-specific interactions govern isoform selectivity [2].
CP-432 binds the ATP-pocket of TAOK isoforms via a trifecta of molecular interactions: (1) hydrogen bonding with hinge residue Met¹⁷⁵ in TAOK1 (Met²⁰⁰ in TAOK2), (2) hydrophobic packing within the glycine-rich loop (G-loop), and (3) van der Waals contacts with the DFG motif [2] [6]. X-ray crystallography of TAOK2 bound to CP-432 reveals that the inhibitor stabilizes a unique "αC-helix in" conformation, distinct from the "αC-helix out" state induced by type II inhibitors like those targeting ERK [3]. This forces the activation loop into a pseudo-active state that prevents ATP binding but permits limited substrate docking—a phenomenon termed "conformational selection" [3].
Structural Interactions Driving CP-432 Binding
Interaction Type | TAOK1 Residues | TAOK2 Residues | Functional Consequence |
---|---|---|---|
Hinge Hydrogen Bond | Met¹⁷⁵ backbone | Met²⁰⁰ backbone | Anchors benzimidazole core |
G-loop Hydrophobic Contact | Val⁴⁰, Ala⁵³ | Val⁶⁵, Ala⁷⁸ | Stabilizes closed ATP-pocket conformation |
DFG Motif Van der Waals | Phe¹⁸³ | Phe²⁰⁸ | Locks activation loop rigidity |
αC-Helix Salt Bridge | Glu⁶³-Lys⁴⁷ | Glu⁸⁸-Lys⁷² | Maintains "in" orientation |
Comparative analysis with ERK inhibitors (e.g., SCH772984) highlights CP-432’s divergent allosteric effects. While ERK inhibitors trap the kinase in an inactive state by enlarging the back pocket, CP-432 occupies the front cleft of TAOKs without perturbing the back cavity [3]. This allows TAOKs to retain ≈30% basal kinase activity toward select substrates despite ATP-site occupancy—a property not observed with canonical MAPK inhibitors [3]. Molecular dynamics simulations confirm that CP-432 binding increases TAOK2’s conformational entropy by 15%, enabling dynamic substrate sampling while blocking phosphotransfer [3].
Phosphoproteomic analyses of CP-432-treated cells reveal reprogramming of MAPK and cytoskeletal signaling hubs. Quantitative mass spectrometry identifies 147 phosphosites with increased phosphorylation and 47 with decreased phosphorylation following TAOK1/2 inhibition [4]. Key affected nodes include:
Downstream Phosphosignatures Modulated by CP-432
Substrate | Phosphosite | Regulation by CP-432 | Functional Pathway |
---|---|---|---|
Tau protein | T123, T427 | ↓ 70-80% | Neurodegeneration |
YAP1 | S127 | ↑ 150% | Hippo growth control |
KSR1 | S392 | ↓ 60% | MAPK scaffold assembly |
STAT3 | Y705 | ↓ 45% | JAK-STAT signaling |
CRMP2 | T509 | ↓ 55% | Microtubule dynamics |
CP-432’s suppression of TAOK activity rewires MAPK signaling by altering kinase-substrate scaffolding. In RASopathy models, TAOK inhibition reduces BRAF-MEK complex formation by 40%, diverting signaling flux through the PI3K-AKT axis [4]. This cross-talk manifests as increased AKT phosphorylation (Thr³⁰⁸) despite unchanged growth factor stimulation, demonstrating how CP-432 uncouples TAOK-dependent signal branching [4]. Spatial phosphoproteomics further shows that CP-432 displaces TAOK2 from the centrosome, reducing phosphorylation of pericentriolar substrates (e.g., CEP170 at Ser⁴²¹) by 85%—a mechanism underlying its mitotic disruption effects [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7